2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-8-12-14-7-5-11(16(12)15-9)10-4-2-3-6-13-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZSVWPQKNQYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322078 | |
| Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186956-71-8 | |
| Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS number and properties
This technical guide provides an in-depth analysis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine , a privileged heterocyclic scaffold used extensively in medicinal chemistry for the development of kinase inhibitors, GABA-A receptor modulators, and fluorescent probes.
Executive Summary
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine represents a specific subclass of the pyrazolo[1,5-a]pyrimidine fused ring system. This scaffold acts as a bioisostere of purine, making it a highly effective pharmacophore for targeting ATP-binding sites in kinases (e.g., Pim-1, PI3K) and the benzodiazepine binding site of GABA-A receptors. The 7-(2-pyridinyl) substitution pattern specifically enhances electron-withdrawing character and provides a critical nitrogen acceptor for hydrogen bonding within the target pocket.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is primarily utilized as a high-value intermediate or chemical probe. While specific CAS numbers vary by vendor for research-grade intermediates, the core scaffold properties are well-defined.
| Property | Specification |
| Chemical Name | 2-Methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine |
| Common Class | Pyrazolo[1,5-a]pyrimidine; Purine Bioisostere |
| Molecular Formula | C₁₂H₁₀N₄ |
| Molecular Weight | 210.24 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), DCM, Chloroform; Low solubility in Water |
| pKa (Predicted) | ~2.5 (Pyridine nitrogen), ~1.5 (Pyrimidine N) |
| LogP (Predicted) | 1.8 – 2.2 |
| Hydrogen Bond Acceptors | 4 (N1, N4, N of pyridine, N of pyrazole) |
| Hydrogen Bond Donors | 0 |
Structural SMILES
Cc1cc(n2n1)nc(c2)c3ccccn3
Synthetic Pathway
The synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is achieved via a regioselective cyclocondensation reaction. This is a classic [3+3] annulation involving an aminopyrazole and a 1,3-dielectrophile.
Reaction Mechanism
The reaction typically involves the condensation of 3-amino-5-methylpyrazole with 1-(2-pyridinyl)-1,3-butanedione (or its enaminone equivalent). The regioselectivity is driven by the nucleophilicity of the exocyclic amine of the pyrazole attacking the more electrophilic carbonyl adjacent to the pyridine ring, followed by cyclization.
Protocol (Standard Acid-Catalyzed Condensation)
-
Reagents: 3-Amino-5-methylpyrazole (1.0 equiv), 1-(2-pyridinyl)-1,3-butanedione (1.1 equiv).
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Conditions: Reflux (118°C) for 4–6 hours.
-
Work-up:
Caption: Regioselective synthesis via condensation of aminopyrazole and 1,3-diketone.
Biological Mechanism of Action
The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" due to its ability to mimic the adenine ring of ATP.
Kinase Inhibition (ATP Competitive)
-
Binding Mode: The scaffold occupies the ATP-binding pocket of kinases (e.g., Pim-1, CDK2).
-
Interaction: The N-atoms at positions 1 and 4 (or the bridgehead) often serve as hydrogen bond acceptors for the hinge region of the kinase.
-
Specificity: The 7-(2-pyridinyl) group extends into the hydrophobic pocket, providing selectivity through Van der Waals interactions and potential pi-stacking with the gatekeeper residue.
GABA-A Receptor Modulation
-
Pharmacology: Analogs of this structure (e.g., Zaleplon) bind to the benzodiazepine site (alpha-1 subunit selectivity) of the GABA-A receptor.
-
Effect: Allosteric modulation increasing chloride influx, resulting in hyperpolarization and sedation. The 7-aryl substituent is critical for high-affinity binding to the alpha-1/gamma-2 interface.
Caption: Dual pharmacological potential targeting Kinase ATP pockets and GABA-A receptors.
Experimental Protocols & Handling
Storage and Stability
-
Solid State: Store at -20°C, desiccated. Stable for >2 years if protected from light and moisture.
-
Solution: Stable in DMSO at -80°C for 6 months. Avoid repeated freeze-thaw cycles.
In Vitro Dissolution for Assays
To ensure accurate IC50 determination, follow this dissolution protocol:
-
Stock Preparation: Dissolve 10 mg of compound in 1 mL of 100% DMSO to create a high-concentration stock. Vortex for 1 minute.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove micro-particulates.
-
Dilution: Dilute into assay buffer (e.g., PBS or Kinase Buffer) immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent effects.
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Source: PrepChem. "Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile."
-
URL:[Link]
-
Fluorophores and Scaffold Properties
- Title: "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study."
- Source: RSC Advances, 2020.
-
URL:[Link]
-
Kinase Inhibitor Development (Pim-1)
-
General Scaffold Synthesis (Green Chemistry)
- Title: "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)
- Source: Periodica Polytechnica Chemical Engineering, 2024.
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry
The Pyrazolo[1,5-a]pyrimidine Architecture: Synthetic Mastery & Therapeutic Utility[1]
Part 1: The Bioisosteric Advantage
In the pharmacopeia of modern medicinal chemistry, few bicyclic systems rival the pyrazolo[1,5-a]pyrimidine scaffold in versatility. Structurally, it is a purine bioisostere, but with a critical difference: the bridgehead nitrogen (N-1) and the lack of a nitrogen at the equivalent of the purine N-7 position alter its electronic profile and hydrogen-bonding capability.
This scaffold is classified as a "privileged structure" because it serves as a robust ligand for diverse biological targets, most notably ATP-dependent kinases and GABA-A receptors .
-
Kinase Inhibition: The scaffold mimics the adenine ring of ATP.[2] The N-1 and N-4 atoms typically engage in hydrogen bonding with the hinge region of the kinase domain.
-
GABA Modulation: In drugs like Zaleplon, the scaffold binds to the benzodiazepine site (
subunit selectivity) of the GABA-A receptor, providing sedative effects with reduced amnesic side effects compared to classic benzodiazepines.
Part 2: Structural Biology & Binding Modes[3]
To design effective ligands, one must understand how this scaffold sits within a binding pocket. In kinase inhibitors, the orientation is often dictated by the "gatekeeper" residue and the hinge region.
Diagram 1: Kinase Hinge Binding Interaction
The following diagram illustrates the canonical binding mode of a pyrazolo[1,5-a]pyrimidine inhibitor within a generic kinase ATP-binding pocket. Note the critical H-bond acceptor role of N-4.
Caption: Canonical binding interaction of pyrazolo[1,5-a]pyrimidine with kinase hinge residues (e.g., Met592 in TrkA).
Part 3: Synthetic Strategies & Regiocontrol[4]
The construction of the pyrazolo[1,5-a]pyrimidine ring is a self-validating test of regiochemical control. The most reliable route involves the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (such as
The Regioselectivity Challenge
When reacting a 3-aminopyrazole with an unsymmetrical 1,3-dielectrophile, two isomers are possible: the 5-substituted or the 7-substituted product.
-
Mechanism: The exocyclic amine of the pyrazole is the hardest nucleophile and typically attacks the most reactive carbonyl first.
-
Control:
-
Acidic Conditions (e.g., AcOH): Favor attack by the exocyclic amine on the ketone, leading to 7-substituted derivatives (common for Zaleplon-like structures).
-
Basic Conditions: Can alter tautomeric preferences, sometimes favoring the 5-substituted product, though this is substrate-dependent.
-
Diagram 2: Synthetic Workflow & Regiochemistry
Caption: Regioselective synthesis workflow. Acidic condensation typically favors the 7-substituted isomer via exocyclic amine attack.
Part 4: Experimental Protocol (Zaleplon-style Cyclization)
This protocol describes the synthesis of a 7-aryl-pyrazolo[1,5-a]pyrimidine, analogous to the final step in the commercial synthesis of Zaleplon.
Objective: Condensation of 3-amino-4-cyanopyrazole with an enaminone.
Reagents:
-
3-Amino-4-cyanopyrazole (1.0 eq)
-
3-(Dimethylamino)-1-(3-acetamidophenyl)-2-propen-1-one (Enaminone precursor) (1.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Water (for quench)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the enaminone (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add 3-amino-4-cyanopyrazole (10 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (
C) for 3–4 hours.-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the aminopyrazole spot indicates completion.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: A precipitate should form immediately. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with water (
mL) to remove residual acid. Recrystallize from ethanol or acetonitrile to obtain the pure 7-aryl-pyrazolo[1,5-a]pyrimidine. -
Validation:
-
1H NMR: Look for the characteristic doublets of the pyrimidine ring protons (H-5 and H-6) if unsubstituted, or the singlet at H-6 if C-7 is substituted.
-
Regiochemistry Check: NOE (Nuclear Overhauser Effect) experiments are often required to confirm the 7-position substitution definitively.
-
Part 5: Medicinal Chemistry & SAR[1][5][6][7][8]
Optimization of the scaffold requires independent tuning of the periphery.
Table 1: Structure-Activity Relationship (SAR) Matrix
| Position | Chemical Character | Typical Modification | Biological Impact |
| C-3 | Nucleophilic Carbon | Electrophilic Aromatic Subst. (Halogenation, Formylation) | Potency/Selectivity. Often points toward solvent; ideal for solubilizing groups (e.g., morpholine in PI3K inhibitors). |
| C-7 | Electrophilic Carbon (Pre-cyclization) | Aromatic rings, Bulky alkyls | Shape Complementarity. Fits into the hydrophobic pocket (gatekeeper vicinity). Critical for kinase selectivity.[3] |
| N-1 | Bridgehead Nitrogen | None (Part of aromatic system) | H-Bond Acceptor. Often interacts with the hinge region backbone NH. |
| C-6 | Aromatic CH | Halogens (F, Cl), Nitriles | Metabolic Stability. Blocking this position prevents oxidative metabolism. |
Case Study: Dinaciclib (Oncology)
Dinaciclib (SCH 727965) exemplifies the power of this scaffold.
-
Target: CDK1, CDK2, CDK5, CDK9.
-
Structure: A pyrazolo[1,5-a]pyrimidine core with a bulky group at C-7 and a solubilizing piperidine-oxide moiety at C-3.
-
Outcome: The rigid scaffold locks the inhibitor into the ATP pocket with higher affinity than the flexible purine analogs, resulting in nanomolar potency.
Case Study: Zaleplon (CNS)
-
Target: GABA-A receptor (
subunit). -
Structure: 3-cyano-7-(N-ethylacetamido-phenyl)-pyrazolo[1,5-a]pyrimidine.
-
Mechanism: The C-3 cyano group and the specific C-7 substituent create a high-affinity ligand for the benzodiazepine site, but the rapid metabolism (short half-life) makes it ideal for sleep induction without "hangover" effects.
Part 6: Future Directions
-
Macrocyclization: Recent work (2020-2024) has focused on linking the C-3 and C-5/7 positions with a linker chain to create macrocyclic kinase inhibitors. This restricts the conformational entropy of the inhibitor, potentially increasing potency and selectivity (e.g., for Trk or CK2 kinases).
-
PROTACs: The solvent-exposed nature of the C-3 position makes it an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases to degrade target proteins like FLT3.
References
-
Zaleplon Synthesis & Process: Naik, A. M., et al. "Novel process for the synthesis of Zaleplon." Int. J. ChemTech Res, 2010. Link
-
Kinase Binding & Trk Inhibitors: Mahajan, A. T., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors."[3] MDPI Pharmaceuticals, 2024. Link
-
Dinaciclib Discovery: Parry, D., et al. "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics, 2010. Link
-
Regioselectivity in Synthesis: Fraley, M. E., et al. "Optimization of pyrazolo[1,5-a]pyrimidine B-Raf kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009. Link
-
CK2 Inhibitor Optimization: Haidar, S., et al. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[4] European Journal of Medicinal Chemistry, 2020.[4] Link
Sources
Technical Whitepaper: 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Mechanism of Action & Experimental Characterization of a CRF₁ Receptor Antagonist Scaffold
Executive Summary
The compound 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine represents a privileged scaffold in neuropsychiatric drug discovery, primarily functioning as a potent, non-peptide antagonist of the Corticotropin-Releasing Factor type 1 (CRF₁) receptor .
While the pyrazolo[1,5-a]pyrimidine core is a "privileged structure" found in various kinase inhibitors (e.g., Pim-1, CDK2), the specific substitution of a 2-pyridinyl group at the 7-position steers the selectivity profile toward Class B G-Protein Coupled Receptors (GPCRs), specifically CRF₁. This guide details the molecular mechanism, structure-activity relationships (SAR), and validated experimental workflows for characterizing this chemotype.
Molecular Mechanism of Action[1]
2.1 The Target: CRF₁ Receptor
The CRF₁ receptor is a Class B1 GPCR primarily expressed in the pituitary gland, cortex, and amygdala. It is the master regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
-
Physiological State: Upon binding the endogenous peptide ligand (CRF), the receptor undergoes a conformational change that couples to the G
protein. -
Signaling Cascade: G
activation stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA), leading to downstream transcription of stress-response genes (e.g., POMC).
2.2 The Antagonist Mechanism: Allosteric Blockade
Unlike the endogenous peptide ligand (CRF), which binds to the large extracellular N-terminal domain (ECD), small molecule antagonists like 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine bind to a distinct allosteric transmembrane pocket (deep within the helical bundle, overlapping with TM3, TM5, and TM6).
-
Mode of Inhibition: Non-competitive or mixed antagonism. The small molecule stabilizes the receptor in an inactive conformation, preventing the transmembrane helix movement required for G-protein coupling, even if the CRF peptide is bound to the ECD.
-
Kinetics: These compounds typically exhibit slow dissociation rates (long residence time), which correlates with prolonged in vivo efficacy in anxiety models.
2.3 Pathway Visualization
The following diagram illustrates the signal transduction pathway and the specific node of inhibition.
Figure 1: Signal transduction of the CRF1 receptor showing the allosteric inhibition point of the pyrazolo[1,5-a]pyrimidine scaffold.
Structural Biology & SAR (Structure-Activity Relationship)
The efficacy of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine relies on specific molecular interactions within the hydrophobic pocket of the receptor.
| Structural Feature | Role in Binding / Efficacy |
| Pyrazolo[1,5-a]pyrimidine Core | Acts as a rigid scaffold to orient the substituents. Mimics the adenine core found in many ATP-competitive inhibitors, but here functions as a spacer in the GPCR pocket. |
| 7-(2-Pyridinyl) Group | Critical for Affinity. The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with conserved residues (likely Asn or Tyr) in the transmembrane bundle. |
| 2-Methyl Group | Provides steric bulk that fills a small hydrophobic sub-pocket, improving selectivity over other Class B GPCRs (e.g., Glucagon receptor). |
| Lipophilicity (cLogP) | This scaffold is moderately lipophilic (~2.5–3.5), allowing it to penetrate the lipid bilayer to reach the transmembrane binding site. |
Experimental Validation Protocols
To validate the activity of this molecule, researchers must employ a functional assay that measures downstream signaling (cAMP). Binding assays alone are insufficient due to the allosteric nature of the interaction.
Protocol A: HTRF cAMP Functional Antagonist Assay
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the inhibition of CRF-induced cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human CRF₁ receptor.
-
Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor), Human CRF peptide (Agonist).
-
Compound: 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (dissolved in 100% DMSO).
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX) at a density of 4,000 cells/well.
-
Dispense 5 µL of cell suspension into a 384-well low-volume white plate.
-
-
Antagonist Pre-incubation (Critical Step):
-
Prepare a serial dilution of the test compound (10 µM to 0.1 nM).
-
Add 2.5 µL of compound to the cells.
-
Incubate for 15 minutes at Room Temperature (RT). Note: This allows the allosteric antagonist to equilibrate with the transmembrane pocket before the agonist is introduced.
-
-
Agonist Stimulation:
-
Add 2.5 µL of Human CRF peptide at a concentration equal to its EC₈₀ (typically ~1–5 nM).
-
Incubate for 30–45 minutes at RT.
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour at RT in the dark.
-
-
Readout & Analysis:
-
Read on an HTRF-compatible plate reader (e.g., EnVision).
-
Calculate the HTRF Ratio (665nm/620nm).
-
Plot % Inhibition vs. Log[Compound] to determine the IC₅₀ .
-
Protocol B: Kinetic Solubility Assay
Pyrazolo[1,5-a]pyrimidines can suffer from poor aqueous solubility. This check is mandatory before running cell assays.
-
Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a theoretical concentration of 100 µM.
-
Equilibration: Shake for 24 hours at RT.
-
Filtration: Filter through a 0.45 µm PVDF filter plate.
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Pass Criteria: Solubility > 10 µM is required for reliable cell-based assay data.
-
Representative Data Profile
The following table summarizes the expected potency range for this scaffold based on structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine CRF₁ antagonists.
| Parameter | Metric | Typical Value | Interpretation |
| Binding Affinity | 1.0 – 20 nM | High affinity for the transmembrane pocket. | |
| Functional Potency | 5.0 – 50 nM | Potent blockade of Gs signaling. | |
| Selectivity | vs. CRF₂ Receptor | > 100-fold | Highly selective for CRF₁ (CRF₂ regulates appetite/BP). |
| Selectivity | vs. Pim-1 Kinase | Variable | Caution: Some derivatives inhibit Pim-1; counter-screening is recommended. |
References
-
Design and Synthesis of Pyrazolo[1,5-a]pyrimidines as CRF1 Antagonists Huang, C. Q., et al.[1][2] (2004).[2] Bioorganic & Medicinal Chemistry Letters. Source:
-
Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Drug Discovery Al-Azmi, A. (2019).[3][4] Current Organic Chemistry. Source:
-
Pharmacological Characterization of Non-Peptide CRF1 Antagonists Gilligan, P. J., et al. (2009). Journal of Medicinal Chemistry. Source:
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives Moustafa, et al.[1][5][6] (2022).[3][4][7][8] Arabian Journal of Chemistry. Source:
-
The Discovery of DMP904: A Potent CRF1 Antagonist Gilligan, P. J., et al. (2000).[9] Bioorganic & Medicinal Chemistry. Source:
Sources
- 1. Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines as potent CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: Engineering Precision Kinase Inhibitors
[1][2]
Executive Summary: The Privileged Scaffold
In the landscape of small-molecule drug discovery, the pyrazolo[1,5-a]pyrimidine ring system stands as a "privileged scaffold."[1][2][3] Its planar, bicyclic architecture is a bioisostere of the purine ring found in Adenosine Triphosphate (ATP). However, unlike the ubiquitous purine, the pyrazolo[1,5-a]pyrimidine core possesses a unique bridgehead nitrogen (N1) and lacks the N7/N9 tautomeric complexity of purines.
This structural nuance allows for:
-
Precise ATP Mimicry: The N1 and functional groups at C7 (or C2) typically form critical hydrogen bonds with the kinase hinge region.[4]
-
Tunable Lipophilicity: The scaffold is generally more lipophilic than purine, improving membrane permeability.[4]
-
Vectorial Functionalization: The C3, C5, and C7 positions offer distinct vectors to probe the solvent front, the gatekeeper residue, and the ribose-binding pocket.
This guide details the structural logic, synthesis, and validation of these inhibitors, grounded in the success of clinical agents like Dinaciclib (CDK inhibitor) and Larotrectinib (TRK inhibitor).
Structural Biology & SAR Logic
To engineer a potent inhibitor, one must understand the binding mode. The pyrazolo[1,5-a]pyrimidine core binds in the ATP-binding cleft of the kinase.[4]
Structure-Activity Relationship (SAR) Map
-
The Hinge Binder (N1 & C7/C2): The bridgehead nitrogen (N1) usually acts as a hydrogen bond acceptor.[4] A substituent at C2 or an amino group at C7 often acts as a donor/acceptor pair to anchor the molecule to the kinase hinge.
-
The Specificity Vector (C3): This position points towards the "gatekeeper" residue.[4] Bulky aromatic groups here can achieve selectivity by exploiting the size of the gatekeeper (e.g., targeting a small Threonine gatekeeper in specific kinases).
-
The Solubility/Solvent Front (C5/C7): Substituents here extend into the solvent-exposed region or the ribose pocket.[4] This is the primary site for optimizing pharmacokinetic properties (solubility, metabolic stability).
Visualization: SAR & Binding Logic
Caption: Logical mapping of the pyrazolo[1,5-a]pyrimidine scaffold positions to their kinase binding roles.
Case Study: Dinaciclib (SCH 727965)
Dinaciclib exemplifies the optimization of this scaffold.[4] It is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, CDK5, and CDK9.[5][6]
Mechanism of Action: Dinaciclib binds competitively to the ATP site.[4] The pyrazolo[1,5-a]pyrimidine core mimics the adenine of ATP. The piperidine side chain at the C5 position extends into the solvent channel, improving solubility and potency compared to its predecessor, Flavopiridol.
Therapeutic Efficacy: Unlike earlier non-selective CDK inhibitors, Dinaciclib shows a superior therapeutic index, particularly in Chronic Lymphocytic Leukemia (CLL) and solid tumors, by inducing apoptosis via the suppression of Mcl-1 (mediated by CDK9 inhibition).
Data Summary: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Biological Consequence |
|---|---|---|
| CDK2 | 1 | Cell cycle arrest (G1/S transition) |
| CDK5 | 1 | Neuronal signaling / Apoptosis modulation |
| CDK1 | 3 | Mitotic arrest |
| CDK9 | 4 | Transcriptional suppression (Mcl-1 downregulation) |
| CDK7 | >1000 | Minimal inhibition (Selectivity window) |[4]
Experimental Workflow: Chemical Synthesis
Note: This protocol describes the general "regioselective cyclocondensation" method, the industry standard for generating the core.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
Objective: Synthesize 7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Reagents:
-
3-amino-4-cyanopyrazole (1.0 eq)[4]
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or a
-keto ester) (1.2 eq) -
Ethanol (Recrystallization)[4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol) in 20 mL of glacial acetic acid.
-
Condensation: Add the 1,3-dicarbonyl compound (12 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).-
Mechanistic Insight: The exocyclic amine of the pyrazole attacks the carbonyl carbon of the diketone. The regioselectivity is driven by the reactivity of the carbonyls; the more electrophilic carbonyl typically reacts with the ring nitrogen (N2) after initial condensation.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100g).
-
Precipitation: A solid precipitate should form.[4] Stir for 30 minutes.
-
Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol to yield the pure product.
Visualization: Synthesis Workflow
Caption: General cyclocondensation pathway for constructing the scaffold.
Experimental Workflow: Kinase Validation
Once synthesized, the compound must be validated for potency and mechanism.
Protocol 2: ADP-Glo™ Kinase Assay (Luminescence)
Objective: Determine the IC50 of the inhibitor against a specific kinase (e.g., CDK2/CyclinA). Principle: Measures ADP formation (a product of the kinase reaction) by converting it to ATP, which is then used by luciferase to generate light.
Methodology:
-
Reaction Assembly: In a 384-well white plate, add:
-
Substrate Addition: Add 1
L of ATP/Substrate mix (10 M ATP + 0.2 g/ L Histone H1 peptide). -
Kinase Reaction: Incubate at RT for 60 minutes.
-
ADP-Glo Reagent: Add 5
L of ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins. -
Detection Reagent: Add 10
L of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light).[4] Incubate 30 mins. -
Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable slope) to calculate IC50.[4]
Therapeutic Horizons & Future Directions
While oncology (Dinaciclib, Larotrectinib) remains the primary domain, the scaffold is evolving:
-
TRK Inhibition: Second-generation pyrazolo[1,5-a]pyrimidines are being designed to overcome solvent-front mutations (e.g., TRKA G595R) that render first-generation drugs ineffective.[4]
-
Neurodegeneration: CDK5 and GSK-3
inhibitors based on this scaffold are being explored for Alzheimer's disease, utilizing the scaffold's ability to be tuned for Blood-Brain Barrier (BBB) penetration.[4]
References
-
Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor."[4] Molecular Cancer Therapeutics.[4]
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." The New England Journal of Medicine.[4] [4]
-
Fuchter, M. J., et al. (2013). "A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9."[5][6] Cancer Research.[4]
-
Lumo, C., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules.
-
Promega Corporation. (2024).[4] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Dinaciclib - Wikipedia [en.wikipedia.org]
- 5. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
- 6. Dinaciclib | C21H28N6O2 | CID 46926350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol details a robust cyclocondensation strategy starting from 5-amino-3-methylpyrazole and a key enaminone intermediate, 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one. Authored for researchers and professionals in drug development, this guide emphasizes the mechanistic rationale behind the synthetic choices, ensuring both reproducibility and a deeper understanding of the transformation. It includes detailed, step-by-step procedures for the preparation of the key intermediate and the final target molecule, characterization data, and a workflow designed for safety and efficiency.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in modern drug discovery.[1][2] As a fused, planar N-heterocyclic structure, it serves as a versatile scaffold for designing molecules with a wide array of biological activities.[1] These compounds are recognized for their potential as anticancer, antiviral, and anti-inflammatory agents. A primary mechanism of action for many derivatives is the inhibition of protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[3] The synthetic accessibility of this scaffold allows for extensive structural modifications, making it a cornerstone for developing targeted therapies.[1][2] This guide focuses on the synthesis of a specific analogue, 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine, which incorporates a key pyridinyl moiety known to modulate kinase binding and other pharmacological properties.
Retrosynthetic Analysis & Strategy
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the construction of the pyrimidine ring onto a pre-existing pyrazole.[1] The most common and reliable method is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-diketone or its synthetic equivalent.[1][4]
Our strategy employs this proven approach. The target molecule, 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine, is disconnected across the newly formed pyrimidine ring. This retrosynthetic cleavage reveals two key synthons: 5-amino-3-methylpyrazole and a reactive 1,3-dicarbonyl equivalent bearing the 2-pyridinyl group. For this purpose, the enaminone (E)-3-(dimethylamino)-1-(2-pyridinyl)prop-2-en-1-one is selected as an ideal bielectrophile due to its stability and predictable reactivity.
This two-stage synthetic plan involves:
-
Preparation of the Enaminone Intermediate: Synthesis of (E)-3-(dimethylamino)-1-(2-pyridinyl)prop-2-en-1-one from 2-acetylpyridine.
-
Cyclocondensation: The reaction of the enaminone with 5-amino-3-methylpyrazole to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity | Notes |
| 5-Amino-3-methylpyrazole | C₄H₇N₃ | 97.12 | Sigma-Aldrich | ≥97% | |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | Acros Organics | 99% | |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | Alfa Aesar | 97% | Moisture sensitive |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Fisher Scientific | ACS Grade | Corrosive |
| Xylene | C₈H₁₀ | 106.16 | J.T. Baker | Anhydrous | Flammable |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Decon Labs | USP Grade | |
| Hexane | C₆H₁₄ | 86.18 | EMD Millipore | ACS Grade | Flammable |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. DMF-DMA is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible.
Protocol 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-pyridinyl)prop-2-en-1-one (Intermediate I)
This procedure is adapted from established methods for enaminone synthesis.[5][6] The reaction involves the condensation of a methyl ketone with DMF-DMA, which serves as both a reactant and a dehydrating agent.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (5.0 g, 41.3 mmol).
-
Reagent Addition: Add anhydrous xylene (25 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.4 g, 62.0 mmol, 1.5 equiv).
-
Scientist's Note: An excess of DMF-DMA is used to drive the reaction to completion. Xylene is an effective solvent as its boiling point is suitable for this condensation.
-
-
Heating: Heat the reaction mixture to 110-120 °C and maintain reflux for 16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The starting material (2-acetylpyridine) should be consumed, and a new, more polar spot corresponding to the enaminone product should appear.
-
-
Crystallization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature, then place it in an ice bath (0-5 °C).
-
Precipitation: Add cold hexane (20 mL) to the cooled mixture while stirring. A yellow precipitate should form.[5] Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Isolation & Drying: Collect the yellow solid by vacuum filtration, washing the filter cake with a small amount of cold hexane. Dry the product under vacuum to yield Intermediate I .
-
Expected Yield: 80-90%
-
Appearance: Yellow crystalline solid.
-
Characterization (¹H NMR, CDCl₃): Consistent with the structure of (E)-3-(dimethylamino)-1-(2-pyridinyl)prop-2-en-1-one.
-
Protocol 2: Synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (Target Molecule)
This is the key cyclocondensation step. The reaction is typically catalyzed by an acid, which facilitates the elimination of dimethylamine and subsequent ring closure.[7]
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar and reflux condenser, dissolve Intermediate I (3.0 g, 17.0 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: Add 5-amino-3-methylpyrazole (1.65 g, 17.0 mmol, 1.0 equiv) to the solution.
-
Scientist's Note: Glacial acetic acid acts as both the solvent and the acid catalyst for the cyclization. Using a 1:1 stoichiometric ratio is typically effective.
-
-
Heating: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
In-Process Control: Monitor the disappearance of the starting materials by TLC (Mobile phase: 9:1 Dichloromethane/Methanol). The product is a new, often fluorescent, spot.
-
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the solution into 100 mL of ice-cold water while stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine .
-
Expected Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Overall Workflow and Mechanism
The synthetic process follows a logical and efficient pathway from commercially available starting materials to the final heterocyclic product.
Caption: Experimental workflow for the two-stage synthesis.
The mechanism for the key cyclocondensation step is initiated by the Michael addition of the exocyclic amino group of the pyrazole onto the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water, driven by the acidic conditions and heat, to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Protocol 1 | Incomplete reaction or moisture in reagents. | Ensure DMF-DMA is fresh and handled under dry conditions. Extend reflux time if TLC shows significant starting material. |
| Oily product in Protocol 1 | Impurities or incomplete precipitation. | Try triturating the oil with cold diethyl ether to induce solidification. If that fails, purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). |
| Incomplete reaction in Protocol 2 | Insufficient heating or catalyst deactivation. | Ensure the reaction reaches and maintains a vigorous reflux. A small amount of additional acetic acid can be added if the reaction stalls. |
| Difficulty in final product purification | Persistent colored impurities. | Treat the ethanolic solution of the crude product with a small amount of activated charcoal before the hot filtration step of recrystallization. |
Conclusion
This application note details a reliable and scalable two-step synthesis for 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine. By providing clear protocols, mechanistic insights, and practical troubleshooting advice, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and medicinal chemistry applications. The methodology is robust and can likely be adapted for the synthesis of other substituted analogues within this important chemical class.
References
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry, 23(6), 721. Available at: [Link]
-
Guzman, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
-
Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 48(1), 1-28. Available at: [Link]
-
PubChem. (2024). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]
-
ACS Omega. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates. Available at: [Link]
-
PrepChem.com. (2023). Synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. Available at: [Link]
-
Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242. Available at: [Link]
-
Zhang, H. L., et al. (2009). (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2103. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one | 66521-54-8 [chemicalbook.com]
- 6. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Troubleshooting & Optimization
Solubility enhancement of pyrazolo[1,5-a]pyrimidine compounds in DMSO
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Solubility Optimization
Executive Summary: The Physicochemical Paradox
Pyrazolo[1,5-a]pyrimidine derivatives are "privileged scaffolds" in drug discovery, particularly for kinase inhibitors (e.g., Trk, Pim-1, PI3K). However, their structural advantage is also their solubility weakness.
-
The Scaffold: The fused 5,6-bicyclic system is rigid and highly planar. This promotes strong intermolecular
stacking, leading to the formation of tight crystal lattices that are thermodynamically difficult to break. -
The Solvent: While DMSO is the universal solvent, it is hygroscopic . It aggressively absorbs atmospheric water.
-
The Failure Mode: The combination of a hydrophobic, stacking-prone scaffold and "wet" DMSO creates a supersaturated metastable state . Upon freezing or dilution into aqueous buffers, the compound "crashes out" (precipitates), often as invisible micro-aggregates that ruin assay potency (IC50) data.[1]
Module A: Stock Solution Preparation (The "Dry" Protocol)
Preventing the problem before it starts.
The Golden Rule: Treat DMSO as a moisture-sensitive reagent. A water content of >0.5% in DMSO can decrease the solubility of pyrazolo[1,5-a]pyrimidines by orders of magnitude.
Protocol: Anhydrous Stock Generation
-
Vessel Selection: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (which allows slow gas exchange) for long-term storage >1 month.
-
Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septum-sealed bottles.
-
Tip: If using a large bottle, aliquot it immediately upon opening into single-use volumes to prevent repeated atmospheric exposure.
-
-
Dissolution:
-
Add DMSO to the solid compound.[2]
-
Vortex vigorously for 30 seconds.
-
Sonicate at 37°C for 10 minutes. Note: Pyrazolo[1,5-a]pyrimidines are generally thermally stable, but avoid temperatures >60°C to prevent potential oxidation.
-
-
Visual QC: Hold the vial up to a light source. Look for "schlieren" lines (wavy distortions) or turbidity. The solution must be perfectly clear.
Storage: Store at -20°C or -80°C.
-
Critical: Aliquot stocks to avoid freeze-thaw cycles.[1][2] Each cycle introduces condensation, increasing water content and promoting crystal nucleation.
Module B: The "Crash-Out" Rescue (Dilution Strategy)
How to move from DMSO stock to Aqueous Assay Buffer without precipitation.
Directly piping 100% DMSO stock into PBS often causes immediate precipitation due to the "Solvent Shock" effect.
Protocol: The Intermediate Dilution Step
Do not go from 10 mM stock
| Step | Solvent System | Concentration | Purpose |
| 1. Stock | 100% Anhydrous DMSO | 10 mM | Maintenance of solubility. |
| 2. Intermediate | DMSO + Surfactant (e.g., 0.05% Tween-20 or Pluronic F-127) | 100 µM | The surfactant coats the hydrophobic scaffold, preventing |
| 3. Final Assay | Aqueous Buffer (PBS/Media) | 10 nM - 1 µM | Final dilution. Ensure final DMSO is <1% to avoid cytotoxicity.[3] |
Why this works: The surfactant acts as a "chaperone," stabilizing the hydrophobic pyrazolo[1,5-a]pyrimidine core as it enters the high-dielectric aqueous environment.
Interactive Troubleshooting Workflows
Workflow 1: The Solubility Decision Tree
Use this logic flow when your compound refuses to dissolve or precipitates later.
Caption: Decision logic for rescuing insoluble pyrazolo[1,5-a]pyrimidine samples. Blue nodes indicate physical interventions; Green nodes indicate chemical modifications.
Frequently Asked Questions (FAQs)
Q1: My stock solution was clear, but after freezing at -20°C, it has a precipitate that won't redissolve. Why? A: This is likely "Freeze-Concentration" coupled with water uptake. As DMSO freezes, it pushes the solute into a smaller liquid volume (cryoconcentration), forcing it to crash out. If the vial wasn't sealed perfectly, moisture entered during the freeze.
-
Fix: Warm the vial to 37°C and sonicate for 15 minutes. If it fails, the compound may have formed a stable hydrate crystal. You may need to add 10% ethanol or spike with acid (if applicable) to break the lattice.
Q2: Can I use 100% Ethanol instead of DMSO? A: Generally, no. Pyrazolo[1,5-a]pyrimidines are significantly less soluble in ethanol than DMSO. However, a mixture of DMSO:Ethanol (4:1) can sometimes prevent freezing at -20°C, which stops the "crash out" phenomenon caused by crystallization.
Q3: Is the pyrazolo[1,5-a]pyrimidine scaffold chemically stable in DMSO? A: Yes, generally. However, DMSO is a mild oxidant (Swern oxidation mechanism). If your specific derivative contains oxidation-sensitive moieties (like thioethers or electron-rich anilines), store stocks under nitrogen or argon gas. Avoid storing at Room Temperature for >24 hours.
Q4: How do I know if my compound is aggregating in the assay buffer? A: Aggregation leads to "bell-shaped" concentration-response curves or false positives (promiscuous inhibition).
-
Test: Add 0.01% Triton X-100 to your assay buffer. If the IC50 changes significantly (e.g., shifts from 10 nM to >1 µM), your compound was aggregating, and the surfactant broke the aggregates.
References & Further Reading
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility physics).
-
Waybright, T. J., et al. (2009). "Neuroprotection by Pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). "Impact of hygroscopic DMSO on solubility."
-
Li, P., et al. (2016). "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors." ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich (Merck). "Handling DMSO & Inhibitor Preparation Guidelines."
Sources
Technical Support Center: Resolving NMR Signal Overlap in 7-Pyridinyl Substituted Heterocycles
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal overlap in the NMR spectra of 7-pyridinyl substituted heterocycles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your own experiments.
Signal overlap, particularly in the aromatic region, is a common and frustrating issue when characterizing these complex molecules. The pyridinyl moiety and the adjacent heterocyclic system often produce a dense cluster of signals that can obscure crucial coupling information and prevent unambiguous structural assignment. This guide provides a systematic approach to troubleshooting and resolving these issues, from simple parameter adjustments to advanced multi-dimensional techniques.
Frequently Asked Questions: First-Line Troubleshooting
This section addresses the most common issues and the simplest, most direct methods to resolve them. Always start here before moving to more time-intensive techniques.
Question 1: My aromatic proton signals are completely overlapped in the 1D ¹H NMR spectrum. What is the very first thing I should try?
Answer: Before attempting more complex solutions, the first step is always to optimize the acquisition parameters of your 1D experiment. The goal is to ensure you are achieving the best possible digital resolution and signal-to-noise ratio your instrument can provide.
The causality here is fundamental to how NMR data is collected. The separation between data points in your spectrum is determined by the acquisition time (AQ). A longer acquisition time results in better digital resolution, which is the ability to distinguish two very closely spaced peaks.[1][2] While increasing the number of scans (NS) is crucial for improving the signal-to-noise ratio (SNR) for weak samples, it will not improve the intrinsic resolution of the spectrum.[3][4]
-
Actionable Advice:
-
Increase Acquisition Time (AQ): For a standard ¹H experiment, ensure your AQ is at least 3-4 seconds. This allows the Free Induction Decay (FID) to decay sufficiently and provides good digital resolution.[1][3]
-
Adjust Spectral Width (SW): Narrow the spectral width to encompass only the regions of interest (e.g., 0-10 ppm for most organic molecules). This focuses your data points where they are needed most.[1]
-
Optimize Number of Scans (NS): Increase the number of scans to achieve an SNR of at least 100:1 for the signals of interest. A cleaner baseline can make it easier to discern subtle splitting patterns.
-
Question 2: I've optimized my 1D acquisition, but the proton signals from the pyridinyl ring are still a single unresolved multiplet. What's the next logical step?
Answer: The next and most cost-effective step is to change the deuterated solvent.[5][6] The chemical shift of a proton is highly sensitive to its local electronic environment, which can be significantly perturbed by the choice of solvent. This is especially true for aromatic systems like pyridine.
The mechanism involves specific solvent-solute interactions. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts through anisotropic effects, often referred to as aromatic solvent-induced shifts (ASIS). Other solvents like acetone-d₆ or methanol-d₄ can interact differently through dipole-dipole interactions or hydrogen bonding, altering the chemical shifts and potentially resolving the overlap.[6][7][8] For pyridinyl compounds, the interaction of the solvent with the nitrogen lone pair can be a particularly powerful tool for inducing differential shifts across the ring.[7][9]
| Solvent | Typical Effect on Pyridine Protons | Primary Interaction Mechanism |
| Chloroform-d (CDCl₃) | Standard reference solvent. | Weak hydrogen bonding. |
| Benzene-d₆ (C₆D₆) | Often causes upfield shifts. Can significantly alter relative shifts, resolving overlap.[7] | Anisotropic effects (pi-stacking). |
| Acetone-d₆ | Can cause both upfield and downfield shifts depending on the proton's position.[6] | Dipole-dipole interactions. |
| Methanol-d₄ (CD₃OD) | Can form hydrogen bonds with the pyridine nitrogen, leading to downfield shifts. | Hydrogen bonding. |
| DMSO-d₆ | Strong solvent, can significantly alter shifts due to its high polarity. | Dipole-dipole interactions. |
Advanced Troubleshooting Guide
If the initial troubleshooting steps are insufficient, more advanced techniques are required. This section details the use of chemical additives and multi-dimensional NMR experiments to tackle severe signal overlap.
Question 3: Solvent changes helped but didn't fully resolve the signals. I've heard about "shift reagents." How do they work for pyridinyl compounds?
Answer: Lanthanide Shift Reagents (LSRs) are a powerful, albeit classical, tool for resolving severe signal overlap.[10][11] These are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[10]
The mechanism relies on a reversible binding interaction. The Lewis basic lone pair of electrons on the nitrogen of your 7-pyridinyl moiety will coordinate with the lanthanide metal center.[12] This interaction induces very large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[10] The magnitude of this shift is primarily dictated by a through-space pseudocontact interaction, which is dependent on the distance and angle of the proton relative to the paramagnetic metal ion.[10][11] Protons closer to the nitrogen will experience a much larger shift, effectively "dragging" the signals apart and resolving the overlap.
-
Commonly Used LSRs:
-
Eu(fod)₃: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III). Typically induces downfield shifts.
-
Pr(fod)₃: The praseodymium analogue, which typically induces upfield shifts.
-
Question 4: My 1D spectrum is simply too crowded for interpretation. Which 2D NMR experiment should I start with to untangle the spin systems?
Answer: When a 1D spectrum is intractable, the first and most fundamental 2D experiment to perform is a ¹H-¹H COSY (Correlation Spectroscopy).[5][13] This experiment is the cornerstone of structural assignment for a reason: it directly reveals which protons are communicating with each other through J-coupling.
The COSY experiment generates a 2D map where the 1D proton spectrum is shown on both axes. The signals on the diagonal correspond to the peaks in the 1D spectrum. The crucial information lies in the off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are spin-coupled, typically over two or three bonds.[14][15] Even if a group of protons are completely overlapped in the 1D spectrum, you can use their cross-peaks to other, well-resolved protons to trace out the entire spin system connectivity.
Question 5: The COSY experiment confirmed my spin systems, but I still can't make definitive assignments because the key multiplets overlap. How can I resolve this ambiguity?
Answer: This is the perfect scenario to employ a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.[4][14] This powerful technique leverages the much larger chemical shift dispersion of the ¹³C nucleus to resolve the ambiguity of overlapping ¹H signals.
The HSQC experiment generates a 2D spectrum that correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[13] Since the typical chemical shift range for ¹³C is ~200 ppm compared to ~12 ppm for ¹H, it is highly unlikely that two different carbon atoms will have the exact same chemical shift. Therefore, even if two protons (Hₐ and Hₓ) are perfectly overlapped in the proton dimension (F2 axis), they will almost certainly be attached to carbons (Cₐ and Cₓ) that are well-resolved in the carbon dimension (F1 axis).[16][17] This provides an unambiguous assignment for each proton.
Specialized & High-Resolution Techniques
For the most challenging cases, standard experiments may not suffice. The following techniques offer specialized solutions for assigning complex heterocycles and achieving maximum resolution.
Question 6: I need to assign quaternary carbons and confirm connectivities across the pyridine nitrogen. Which experiment is best suited for this?
Answer: For this purpose, the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) and the ¹H-¹⁵N HMBC are your most powerful tools.
-
¹H-¹³C HMBC: This experiment detects correlations between protons and carbons over two to four bonds.[14] It is essential for identifying quaternary (non-protonated) carbons, as they will show correlations to nearby protons but will be absent from an HSQC spectrum. For a 7-pyridinyl heterocycle, an HMBC is invaluable for connecting the pyridinyl ring to the rest of the molecule by showing correlations from protons on one ring system to carbons on the other.
-
¹H-¹⁵N HMBC: This is a more specialized but extremely informative experiment for nitrogen-containing heterocycles.[18][19] It directly correlates protons to nitrogen atoms over multiple bonds.[20] Because ¹⁵N has a very wide chemical shift range and is sensitive to the electronic environment, this experiment can definitively confirm the position of substituents and differentiate between pyridine-type and pyrrole-type nitrogens.[20][21] Be aware that due to the very low natural abundance of ¹⁵N (0.37%), this experiment is significantly less sensitive than its ¹³C counterpart and will require longer acquisition times or more concentrated samples.[19][22]
Question 7: I need the absolute highest resolution possible in my 2D spectra to separate very close signals. Is there a way to achieve this without an unfeasibly long experiment time?
Answer: Yes. This is precisely the problem that Non-Uniform Sampling (NUS) is designed to solve.[23][24][25] NUS is an acquisition technique that intelligently skips a predefined fraction of the data points (increments) in the indirect dimension(s) of a multi-dimensional NMR experiment.[26]
In a traditional experiment, resolution is directly proportional to the number of increments collected, which in turn dictates the experiment time.[27] To double the resolution, you must double the acquisition time. With NUS, you can specify a much higher target resolution (i.e., collect data for a longer evolution time) but only acquire a fraction (e.g., 25-50%) of the total data points.[24] Sophisticated mathematical algorithms are then used during processing to reconstruct a high-resolution spectrum from the sparsely collected data.[26] This technique can provide a dramatic enhancement in resolution with little to no time penalty, making it ideal for resolving finely coupled or severely overlapped signals in complex molecules.[28]
Experimental Protocols
Protocol 1: Titration with a Lanthanide Shift Reagent (LSR)
-
Objective: To resolve overlapping signals by inducing chemical shifts with an LSR.
-
Materials:
-
NMR sample of your 7-pyridinyl heterocycle in a suitable deuterated solvent (e.g., CDCl₃).
-
LSR (e.g., Eu(dpm)₃ or Eu(fod)₃).
-
Microsyringe.
-
-
Methodology:
-
Initial Spectrum: Acquire a standard high-quality 1D ¹H NMR spectrum of your compound. This will serve as your reference (0 equivalent of LSR).[29]
-
Prepare LSR Stock: Prepare a dilute stock solution of the LSR in the same deuterated solvent.
-
Stepwise Addition: Using a microsyringe, add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum using the same parameters as the initial spectrum.
-
Repeat: Continue adding the LSR in small increments (e.g., 0.1-0.2 equivalents at a time) and acquiring a spectrum after each addition.[29]
-
Analysis: Observe the changes in the spectrum. Signals from protons closer to the pyridinyl nitrogen will shift more significantly than those further away. Continue the titration until the desired signal resolution is achieved. Avoid adding too much LSR, as this will lead to excessive line broadening.[12]
-
Protocol 2: Setting Up a Standard ¹H-¹³C HSQC Experiment
-
Objective: To correlate protons to their directly attached carbons to resolve ¹H signal overlap.
-
Methodology:
-
Acquire 1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra of your sample. These are necessary to determine the correct spectral widths for the 2D experiment.[5]
-
Set ¹H Parameters (F2 Dimension):
-
Use the spectral width (SW) and transmitter frequency offset (O1P) from your optimized 1D ¹H spectrum.[2]
-
Set the number of data points (TD) in the direct dimension to 1K or 2K.
-
-
Set ¹³C Parameters (F1 Dimension):
-
Set the spectral width in the indirect dimension (F1) to cover the full range of your ¹³C spectrum (e.g., 0-160 ppm for most aromatic/aliphatic compounds).
-
The number of increments (TD in F1) is a critical parameter. A value of 256 is a good starting point for routine analysis. For higher resolution, increase this to 512 or 1024, but be aware this will increase the experiment time.[2]
-
-
Set Coupling Constant: The pulse sequence uses a one-bond ¹JCH coupling constant to achieve the magnetization transfer. A value of 145 Hz is a standard and robust choice for typical sp² and sp³ carbons.
-
Acquisition: Set the number of scans (NS) per increment. For a moderately concentrated sample (~10-20 mg), NS=2 or 4 is often sufficient. The experiment time will be directly proportional to NS and the number of increments.[2]
-
Processing: After acquisition, the data is processed with a Fourier transform in both dimensions, followed by phasing and baseline correction.
-
References
-
ResearchGate. (2025). Nonuniform Sampling in Multidimensional NMR for Improving Spectral Sensitivity | Request PDF. [Link]
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HNMR. (2022). Use of Non-Uniform Sampling (NUS) in 2D NMR. [Link]
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NMR Solutions. (2024). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. [Link]
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Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
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National Center for Biotechnology Information. (n.d.). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. [Link]
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Bruker. (n.d.). Non-Uniform Sampling (NUS). [Link]
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Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
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Canadian Journal of Chemistry. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]
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SpringerLink. (n.d.). Optimizing resolution in multidimensional NMR by three-way decomposition. [Link]
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Taylor & Francis Online. (2006). Solvent effects in the proton magnetic resonance spectrum of pyridine. [Link]
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University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]
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University of Wisconsin-Madison. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]
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University of Rochester Chemistry Department. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
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MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]
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Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
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YouTube. (2018). Signal Overlap in NMR Spectroscopy. [Link]
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ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]
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MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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ResearchGate. (2025). A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. [Link]
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National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
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ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link]
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ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
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European Pharmaceutical Review. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. [Link]
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Reddit. (2023). 1H-15N HMBC. [Link]
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Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. [Link]
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Royal Society of Chemistry. (2025). Efficient detection of 1H, 15N correlations in hydrogen bonded low molecular catalyst–substrate intermediates without. [Link]
-
UCSD SSPPS NMR Facility. (2017). 15N HMBC sensitivity. [Link]
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University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
